4-[(4-Chlorophenyl)methyl]isoquinoline
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Overview
Description
4-(4-Chlorobenzyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound 4-(4-Chlorobenzyl)isoquinoline features a benzyl group substituted with a chlorine atom at the para position, attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)isoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals to produce isoquinolines by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including 4-(4-Chlorobenzyl)isoquinoline, often involves large-scale synthesis using efficient catalytic processes. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Halogenation, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
4-(4-Chlorobenzyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its use in antimalarial drugs such as chloroquine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Uniqueness
4-(4-Chlorobenzyl)isoquinoline is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s reactivity and potential therapeutic effects compared to other isoquinoline derivatives .
Properties
CAS No. |
104755-77-3 |
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Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2 |
InChI Key |
HBOJMKPCCWSERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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